AF9 YEATS Domain Exhibits 3.6-Fold Higher Binding Affinity for Crotonyl-Lysine vs. Acetyl-Lysine
In a direct head-to-head comparison using synthetic histone H3 tail peptides (residues 4–15) bearing either crotonyl-lysine (K9cr) or acetyl-lysine (K9ac) at position 9, the AF9 YEATS domain bound K9cr with a dissociation constant (Kd) of 4.6 µM, whereas K9ac bound with a Kd of 16.6 µM [1]. This represents a 3.6-fold higher affinity for the crotonyl modification. The peptides were synthesized using Fmoc-Lys(Crotonyl)-OH and Fmoc-Lys(Ac)-OH via standard Fmoc-based SPPS.
| Evidence Dimension | Binding affinity (Kd) to AF9 YEATS domain |
|---|---|
| Target Compound Data | 4.6 µM (H3K9cr peptide) |
| Comparator Or Baseline | 16.6 µM (H3K9ac peptide) |
| Quantified Difference | 3.6-fold higher affinity (Kcr vs Kac) |
| Conditions | Fmoc-SPPS-synthesized H3 peptides (residues 4–15) with modification at K9; binding measured via NMR and fluorescence polarization. |
Why This Matters
This direct quantitative evidence demonstrates that substituting Fmoc-Lys(Ac)-OH for Fmoc-Lys(Crotonyl)-OH would yield peptides with drastically reduced binding to key epigenetic reader domains, fundamentally altering the biological interpretation of downstream assays.
- [1] Wan, L., et al. (2020). More Than π–π–π Stacking: Contribution of Amide–π and CH–π Interactions to Crotonyllysine Binding by the AF9 YEATS Domain. Journal of the American Chemical Society, 142(40), 17048–17056. (Specifically lines 296-302 in PMC version) View Source
